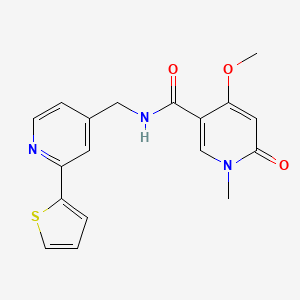

![molecular formula C24H27N3O3S B2408408 N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 1147656-00-5](/img/structure/B2408408.png)

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

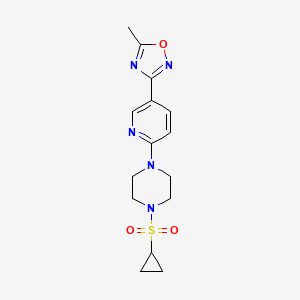

The compound “N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It appears to contain a pyrrolidine ring, which is a type of nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

科学的研究の応用

Electrophilic Cyanation in Synthesis

N-Cyano-N-phenyl-p-methylbenzenesulfonamide serves as a benign electrophilic cyanation reagent for synthesizing benzonitriles from aryl and heteroaryl bromides. This method is efficient for electronically diverse and sterically demanding substrates, enabling the synthesis of pharmaceutical intermediates with good to excellent yields. It also allows chemoselective monocyanation of dibromoarenes, highlighting its utility in preparing compounds with potential pharmaceutical applications (Anbarasan, Neumann, & Beller, 2011).

Stability and Oxidation Catalysis

The sulfonamide-substituted iron phthalocyanine, derived from 4-tert-butylbenzenesulfonamide, demonstrates remarkable stability under oxidative conditions and shows potential as an oxidation catalyst. It is effective in the allylic oxidation of cyclohexene to 2-cyclohexen-1-one and styrene to benzaldehyde, indicating its applicability in synthetic chemistry and industrial processes (Işci et al., 2014).

Anticancer Activity

Research into novel indenopyridine derivatives, including those synthesized from compounds related to the chemical structure , has shown promising anticancer activity. Some derivatives exhibited higher potency than the reference drug Doxorubicin against breast cancer cell lines, suggesting the potential of these compounds in cancer therapy (Ghorab & Al-Said, 2012).

Intramolecular Cyclization

Compounds related to N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide have been used in intramolecular cyclization reactions to synthesize heterobicycles. These reactions, catalyzed by Sc(OTf)3, yield trans- and cis-fused heterocycles, demonstrating the compound's role in facilitating complex organic transformations (Reddy et al., 2010).

将来の方向性

特性

IUPAC Name |

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-16-13-17(2)19(4)23(18(16)3)31(29,30)26-22-9-7-20(8-10-22)14-21(15-25)24(28)27-11-5-6-12-27/h7-10,13-14,26H,5-6,11-12H2,1-4H3/b21-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGQDUNNHZBWEB-KGENOOAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)

![6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B2408332.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)

![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)

![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)

![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)